(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one

Kinase Inhibition Immunology PKCθ

This (2E)-configured α,β-unsaturated ketone scaffold features a 2-naphthyl and 4-(trifluoromethoxy)aniline moiety essential for target engagement. Reported 30-fold activity drop for the (Z)-isomer demands rigorous enantiomeric purity verification. Aggregated data suggest potent PKCθ inhibition (IC50 12.3 nM) and Th17 suppression with Treg sparing. Use as chemical probe for kinase selectivity panels or as parent benchmark for prodrug optimization (WO2023124567). Ensure stereochemical integrity and purity (≥98% HPLC) from your supplier before initiating ADME-tox profiling.

Molecular Formula C21H16F3NO2
Molecular Weight 371.359
CAS No. 478041-00-8
Cat. No. B3001689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one
CAS478041-00-8
Molecular FormulaC21H16F3NO2
Molecular Weight371.359
Structural Identifiers
SMILESCC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+
InChIKeyJQNLORURPVGCPO-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

478041-00-8: A Synthetic (2E)-Enone Scaffold for Specialized Kinase and Immunomodulatory Research


(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one (CAS 478041-00-8) is a synthetic small molecule belonging to the α,β-unsaturated ketone (enone) class, incorporating a 2-naphthyl group and a 4-(trifluoromethoxy)aniline moiety [1]. Aggregated sourcing suggests its primary reported application lies in medicinal chemistry as a potential kinase inhibitor scaffold [1]. However, this overview is constrained by the current absence of verifiable, quantitative data from primary peer-reviewed literature or patents directly linked to this compound under its exact CAS registry.

Why Structural Analogs of 478041-00-8 Cannot Be Assumed to Be Functionally Interchangeable


The specific combination of a 2-naphthyl group and a para-trifluoromethoxy aniline linked by an (E)-configured enone bridge in 478041-00-8 creates a distinct pharmacophore where stereochemistry, electronic effects, and lipophilicity are tightly coupled [1]. Unverified aggregated reports suggest that modifications at the 2-naphthyl position reduce activity, and that the (Z)-isomer of the butenone moiety shows a 30-fold reduction in potency [1]. Consequently, generic substitution with either a dimethylamino analog (e.g., CAS 477890-38-3) or a positional isomer is highly likely to result in loss of target engagement and functional activity. However, these claims remain unsubstantiated by direct primary evidence at this time.

Quantitative Differentiation Evidence for 478041-00-8 Against Closest Analogs


PKCθ Enzymatic vs. Cellular Potency Differential (Unverified Aggregated Data)

An unverified aggregator entry claims 478041-00-8 acts as a potent PKCθ inhibitor with an enzymatic assay IC50 of 12.3 nM and a cellular assay IC50 of 47 nM [1]. The same source claims (Z)-isomer shows a ~30-fold reduced potency, indicating stereochemical dependency [1]. No direct comparative data against other PKCθ inhibitors (e.g., compound 20 with IC50 18 nM) are available for this specific compound. The PKC-theta inhibitor with CAS 736048-65-0 (MW 454.45, IC50 12 nM) has a different molecular weight and core structure, precluding direct comparison.

Kinase Inhibition Immunology PKCθ

Th17 Cell Differentiation Suppression Without Treg Effect (Unverified Aggregated Data)

Aggregated data claims that 478041-00-8 suppresses Th17 cell differentiation by 78% at 1 μM while not affecting Treg cells [1]. This selective functional profile has not been replicated for structurally similar dimethylamino analogs (CAS 477890-38-3). However, the primary research article (allegedly Nature Communications 2023) could not be located, and this evidence must be treated as unsubstantiated.

Immunomodulation Autoimmune Disease Th17/Treg

Prodrug Bioavailability Enhancement Claim from Patent WO2023124567

A patent application WO2023124567 is reported to disclose prodrug derivatives of 478041-00-8 that increase oral bioavailability (F%) from 22% to 65% in rat models [1]. The parent compound's 22% F represents a significant pharmacokinetic limitation that prodrug derivatization seeks to overcome. However, the patent text itself was not available for direct verification.

Prodrug Oral Bioavailability PK

Safety Profile in 28-Day Rodent Toxicology Studies (Unverified Aggregated Data)

Aggregated safety data claims no adverse effects at doses up to 100 mg/kg/day in 28-day rodent studies, with a caution regarding potential CYP3A4 induction at high concentrations [1]. This NOAEL claim, if verified, would provide a therapeutic window for preclinical development. This profile cannot be compared to analogs without analogous published data.

Toxicology Safety GLP

Evidence-Linked Application Scenarios for 478041-00-8 in Preclinical Research


Kinase Selectivity Profiling Panels for PKC Isoforms

Given the unverified claim of potent PKCθ inhibition (IC50 12.3 nM), 478041-00-8 can be deployed as a chemical probe in kinase selectivity panels to establish its isoform selectivity profile against other PKC family members (α, β, δ, ε, ζ) and broader kinome panels. This profiling is essential to verify the reported selectivity and identify potential off-target liabilities before any in vivo studies. The (E)-configured stereochemistry and the claimed 30-fold drop in activity for the (Z)-isomer [1] warrant enantiomeric purity verification from commercial sources.

Th17-Driven Autoimmune Disease Models (e.g., EAE, Colitis)

The unverified claim of 78% Th17 suppression with Treg sparing at 1 μM [1] nominates 478041-00-8 for testing in murine models of Th17-mediated autoimmune pathology, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or TNBS-induced colitis. Independent replication of the in vitro Th17/Treg differentiation data is an essential prerequisite. Functional comparisons with RORγt inverse agonists or anti-IL-17 antibodies could contextualize its in vivo efficacy.

Prodrug Development Programs Targeting Oral PKCθ Inhibition

The reported low oral bioavailability (F=22%) of the parent compound juxtaposed with a prodrug achieving F=65% via WO2023124567 [1] establishes this scaffold as a candidate for prodrug optimization. Medicinal chemistry teams can use 478041-00-8 as the parent benchmark to assess novel prodrug moieties for solubility, permeability, and metabolic stability improvements. Access to the primary patent disclosure is required to understand the specific prodrug chemistry and its applicability to other enone-based kinase inhibitors.

In Vitro Toxicology and CYP450 Induction Liability Assessment

Unverified aggregated safety notes mention potential CYP3A4 induction at high concentrations [1]. This flags 478041-00-8 for targeted in vitro ADME-tox panels, including PXR activation reporter assays and human hepatocyte CYP3A4 activity studies. Characterizing the concentration-response relationship for CYP induction is critical for understanding the drug-drug interaction risk and defining safe exposure margins before advancing to multi-dose in vivo efficacy studies.

Quote Request

Request a Quote for (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.